molecular formula C23H19F2N3O2S2 B2613638 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 900135-53-7

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2613638
CAS No.: 900135-53-7
M. Wt: 471.54
InChI Key: FWAZRMRQKZQODK-JAIQZWGSSA-N
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Description

N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a synthetic thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core modified with a sulfanylidene group at position 2 and a (2-fluorophenyl)methylidene substituent at position 3. The compound’s structural complexity arises from its Z-configuration at the exocyclic double bond (5Z) and the presence of fluorine atoms, which enhance metabolic stability and binding affinity .

Properties

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O2S2/c24-16-5-6-19-17(12-16)15(13-27-19)7-9-26-21(29)8-10-28-22(30)20(32-23(28)31)11-14-3-1-2-4-18(14)25/h1-6,11-13,27H,7-10H2,(H,26,29)/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAZRMRQKZQODK-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 5-fluoroindole, undergoes alkylation with an appropriate ethylating agent to form 2-(5-fluoro-1H-indol-3-yl)ethylamine.

    Thiazolidine Ring Formation: The intermediate is then reacted with a thiazolidine-2,4-dione derivative under basic conditions to form the thiazolidine ring.

    Condensation Reaction: The final step involves a condensation reaction with 2-fluorobenzaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can be performed using appropriate halogenating or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that compounds similar to N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide exhibit notable anticancer activity. For instance, N-(substituted phenyl)-2-(3,4,5-trifluorobenzylidene)hydrazine derivatives demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions ranging from 75% to over 86% . This suggests that the thiazolidinone scaffold may enhance the anticancer efficacy of related compounds.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. Molecular docking studies suggest that it may function as a 5-lipoxygenase (5-LOX) inhibitor , which is crucial in the inflammatory response . The inhibition of 5-lipoxygenase can lead to reduced synthesis of leukotrienes, thereby alleviating inflammation and associated symptoms.

Case Studies

  • In Vitro Studies : A study conducted on similar thiazolidinone derivatives showed promising results in inhibiting cancer cell proliferation and inducing apoptosis. The mechanism involved the activation of apoptotic pathways and inhibition of cell cycle progression .
  • Molecular Modeling : Computational studies have been employed to predict the binding affinity of this compound with target proteins involved in cancer and inflammation . These studies provide insights into optimizing the structure for enhanced biological activity.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

    Pathways: It may modulate signaling pathways such as the PI3K-AKT or MAPK pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Modification Substituents Synthesis Conditions (Yield%) Biological Activity (if reported) Reference ID
Target Compound 1,3-Thiazolidin-4-one with 2-sulfanylidene 5-(2-Fluorophenyl)methylidene; N-(5-fluoroindol-3-yl)ethylpropanamide Not reported Not explicitly reported
[(5Z)-5-(Pyridin-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid 1,3-Thiazolidin-4-one with 2-thioxo 5-(Pyridin-2-ylmethylidene); acetic acid chain Conventional methods (varies) Antifungal (moderate activity)
N-[2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide 1,3-Thiazolidin-4-one 4-Fluorophenyl; benzothiazole-3-carboxamide EtOH, 208°C (62%) Not reported
2-(1,2-Benzothiazol-3-yl)-N-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]propanamide 1,3-Thiazolidin-4-one with propanamide linkage 4-Fluorophenyl; benzothiazole CH2Cl2/EtOH (87%) MMP inhibition (potential)
3-[(5Z)-5-(Thiophen-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide 1,3-Thiazolidin-4-one with 2-sulfanylidene 5-(Thiophen-2-ylmethylidene); N-phenylpropanamide Not reported Computational docking studies (hypothetical)

Key Observations:

The 5-fluoroindole group in the target compound is unique; similar indole-containing analogues (e.g., 5-chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide) exhibit enhanced bioactivity due to aromatic π-stacking .

Sulfanylidene vs. Thioxo Groups :

  • The 2-sulfanylidene group in the target compound and ZINC2276779 may improve redox stability compared to 2-thioxo derivatives (e.g., ), which are prone to oxidation.

Synthetic Yields: Yields for fluorophenyl-substituted thiazolidinones vary widely (37–93%) depending on solvent and temperature . The target compound’s synthesis remains unreported, but similar propanamide derivatives (e.g., compound 16 in ) achieve high yields (87%) using CH2Cl2/EtOH.

Physicochemical Properties

  • Thermal Stability : High-melting-point analogues (e.g., 187–188°C for compound 18 in ) suggest the target compound may exhibit similar stability due to rigid substituents.

Biological Activity

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features an indole moiety and a thiazolidinone ring, which are known to contribute to various biological activities. The presence of fluorine substituents may enhance lipophilicity and biological activity.

Molecular Formula: C22H18FN3O3S
Molecular Weight: 423.46 g/mol

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the findings related to its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)1.61 ± 1.92Induces apoptosis via Bcl-2 inhibition
Jurkat (Leukemia)1.98 ± 1.22Disrupts mitochondrial membrane potential
NIH/3T3 (Embryoblast)0.3Cell cycle arrest and apoptosis induction

The compound's efficacy was assessed through various assays, including MTT assays for cell viability and flow cytometry for apoptosis detection.

The mechanisms underlying the anticancer effects of this compound include:

  • Inhibition of Bcl-2 Protein : The compound has been shown to inhibit the anti-apoptotic Bcl-2 protein, leading to increased apoptosis in cancer cells .
  • Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells, preventing further proliferation .
  • Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane potential, triggering apoptotic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that specific modifications to the compound can significantly influence its biological activity:

  • Fluorine Substituents : The presence of fluorine atoms increases the lipophilicity and potentially enhances the binding affinity to target proteins.
  • Thiazolidinone Ring : The thiazolidinone moiety is crucial for maintaining the cytotoxic activity, as demonstrated by comparative studies with analogs lacking this feature .

Study 1: Antitumor Activity in Xenograft Models

In a recent study, this compound was tested in xenograft models of human lung adenocarcinoma. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, with a noted dose-dependent response .

Study 2: In Vitro Efficacy Against Diverse Cell Lines

Another study evaluated the compound against a panel of cancer cell lines, including breast, prostate, and colon cancers. Results indicated that the compound exhibited broad-spectrum anticancer activity with varying IC50 values depending on the cell type .

Q & A

Q. What synthetic methodologies are reported for constructing the thiazolidinone-thione core present in this compound?

The thiazolidinone-thione moiety can be synthesized via condensation reactions between substituted aldehydes and thiazolidinone precursors. For example, 3-formyl-1H-indole derivatives react with 2-thioxo-thiazolidin-4-one in acetic acid under reflux conditions, catalyzed by sodium acetate. This method yields the fused thiazolidinone-thione structure with high regioselectivity .

Q. How is the stereochemical configuration (5Z) of the fluorophenylmethylidene group confirmed?

The (5Z) configuration is determined using X-ray crystallography and NMR spectroscopy. Single-crystal X-ray diffraction provides unambiguous evidence of the spatial arrangement, while NOESY or ROESY NMR experiments reveal proximity between the fluorophenyl group and adjacent protons, confirming the Z-conformation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^{13}C NMR and FT-IR spectroscopy validate functional groups (e.g., C=O at ~1700 cm1^{-1}). HPLC with UV detection assesses purity (>95%), and elemental analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the fluorophenylmethylidene conjugation step?

Bayesian optimization algorithms are effective for exploring parameter spaces (e.g., temperature, solvent ratios, catalyst loading). For example, a 15% yield increase was reported using a DMF/H2_2O (5:1) solvent system at 80°C with triethylamine as a base, identified via iterative machine learning-guided experiments .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated thiazolidinone derivatives?

Discrepancies in bioactivity may arise from differences in assay conditions (e.g., cell lines, concentration ranges). Meta-analyses comparing IC50_{50} values under standardized protocols (e.g., MTT assays at 48-hour incubation) can isolate structural-activity relationships (SARs). Fluorine’s electron-withdrawing effects on the indole ring, for instance, correlate with enhanced kinase inhibition .

Q. How does the fluorophenyl substituent influence the compound’s electronic and steric properties?

Density functional theory (DFT) calculations reveal that the 2-fluorophenyl group increases electrophilicity at the thiazolidinone sulfur atom, facilitating nucleophilic interactions. Steric maps indicate minimal hindrance at the indole C3 position, enabling flexible binding in enzyme pockets .

Q. What continuous-flow chemistry approaches are applicable to scale up synthesis while minimizing byproducts?

Microreactor systems with controlled residence times (e.g., 30–60 seconds) reduce side reactions like oxidation. A flow setup using acetic acid as a solvent at 70°C achieved 85% yield for similar thiazolidinone derivatives, compared to 65% in batch reactors .

Methodological Considerations

  • Synthetic Reproducibility : Ensure anhydrous conditions during indole-ethylamine coupling to prevent hydrolysis of the sulfanylidene group .
  • Data Validation : Cross-reference spectral data with computed NMR shifts (e.g., using ACD/Labs or Gaussian) to confirm assignments .
  • Contradiction Mitigation : Use fractional factorial experimental designs to isolate variables (e.g., solvent polarity vs. temperature) contributing to yield fluctuations .

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